
1,1-Diphenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylhexan-3-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a hexane chain, with a carbonyl group on the third carbon
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylhexan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}6\text{H}{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}6\text{H}{11} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
1,1-Diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1,1-Diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antitussive effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Diphenylhexan-3-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are thought to be mediated through interactions with opioid receptors, similar to other compounds in the methadone series. The compound’s structure allows it to bind to these receptors, modulating pain perception and providing relief.
類似化合物との比較
1,1-Diphenylhexan-3-one can be compared to other similar compounds, such as:
6-Piperidino-4,4-diphenylhexan-3-one: This compound has a piperidine group, which enhances its pharmacological activity.
Ethyl 1,1-Diphenyl-3-piperidinopropyl Sulfone: This compound has a sulfone group, which affects its chemical properties and biological activity.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
4909-19-7 |
|---|---|
分子式 |
C18H20O |
分子量 |
252.3 g/mol |
IUPAC名 |
1,1-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O/c1-2-9-17(19)14-18(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-13,18H,2,9,14H2,1H3 |
InChIキー |
NNBSWISPRFQQPE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
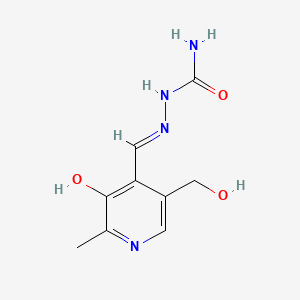
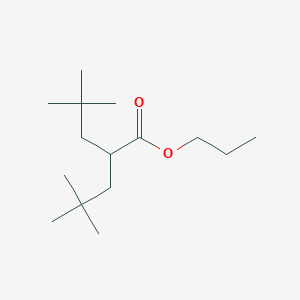
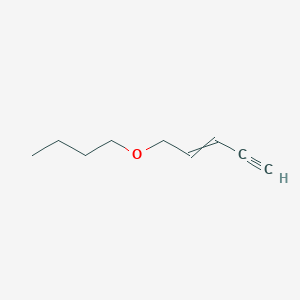
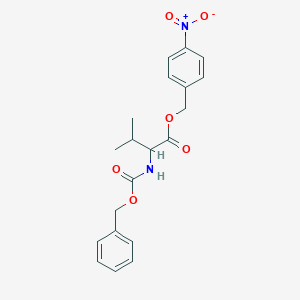
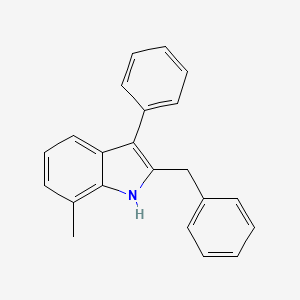
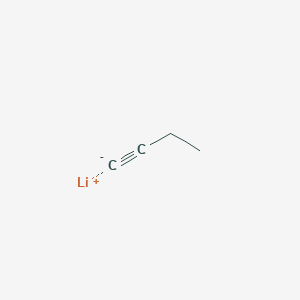
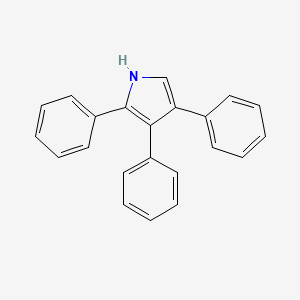
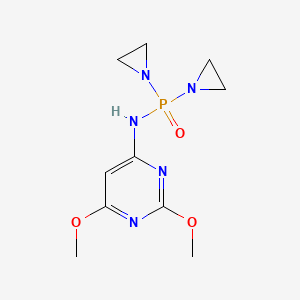


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

